3-(2-Hydrazinylethyl)-1H-indole
Overview
Description
3-(2-Hydrazinylethyl)-1H-indole is a heterocyclic compound that features an indole core with a hydrazinylethyl substituent at the third position. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The hydrazinylethyl group introduces additional reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . The hydrazine group in the compound could potentially interact with biological targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties of similar compounds .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydrazinylethyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1H-indole.
Alkylation: The indole is alkylated at the third position using an appropriate alkylating agent such as 2-bromoethylamine hydrobromide.
Hydrazine Introduction: The resulting 3-(2-bromoethyl)-1H-indole is then treated with hydrazine hydrate to introduce the hydrazinylethyl group.
The reaction conditions for these steps generally involve:
Alkylation: Conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Hydrazine Introduction: Performed under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydrazinylethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(2-Hydrazinylethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)-1H-indole: Similar structure but with an aminoethyl group instead of hydrazinylethyl.
3-(2-Hydroxyethyl)-1H-indole: Contains a hydroxyethyl group, leading to different reactivity and applications.
3-(2-Methoxyethyl)-1H-indole: Features a methoxyethyl group, affecting its chemical properties and biological activities.
Uniqueness
3-(2-Hydrazinylethyl)-1H-indole is unique due to the presence of the hydrazinylethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for the development of new synthetic methodologies and the exploration of novel therapeutic agents.
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12-13H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDSMAGHZDFZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599586 | |
Record name | 3-(2-Hydrazinylethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21216-31-9 | |
Record name | 3-(2-Hydrazinylethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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